Shikimate-3-phosphate

EPSP Synthase Enzyme Kinetics Substrate Binding

Non-phosphorylated analogs introduce severe artifacts in EPSP synthase kinetics and inhibitor screening. Shikimate-3-phosphate (S3P) eliminates these pitfalls with a Km of ~7-14 µM and a 3-phosphate group that contributes 8.7 kcal/mol in binding energy-critical for accurate glyphosate Ki determination, co-crystallization, and shikimate kinase LC-MS assays. Procure S3P with validated purity for reproducible, publication-ready results. • 8.7 kcal/mol binding energy contribution from the native 3-phosphate moiety (vs. shikimate Km ≈ 25 mM) • Enables direct ESI-LC-MS quantification of shikimate kinase activity without coupled enzymes • Supplied as a lithium salt; store at -20°C under inert atmosphere

Molecular Formula C7H11O8P
Molecular Weight 254.13 g/mol
CAS No. 63959-45-5
Cat. No. B1206780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameShikimate-3-phosphate
CAS63959-45-5
Synonymsshikimate-3-phosphate
shikimic acid-3-phosphate
Molecular FormulaC7H11O8P
Molecular Weight254.13 g/mol
Structural Identifiers
SMILESC1C(C(C(C=C1C(=O)O)OP(=O)(O)O)O)O
InChIInChI=1S/C7H11O8P/c8-4-1-3(7(10)11)2-5(6(4)9)15-16(12,13)14/h2,4-6,8-9H,1H2,(H,10,11)(H2,12,13,14)/t4-,5-,6+/m1/s1
InChIKeyQYOJSKGCWNAKGW-PBXRRBTRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Shikimate-3-phosphate Metabolic Role & Core Properties


Shikimate-3-phosphate (S3P), also known as 3-phosphoshikimic acid, is a central intermediate in the shikimate pathway—a seven-step metabolic route essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, tryptophan) in plants, bacteria, fungi, and apicomplexan parasites [1]. This pathway is absent in mammals, making its enzymes attractive targets for herbicides and antimicrobials [1]. S3P is formed via the ATP-dependent phosphorylation of shikimate by shikimate kinase (EC 2.7.1.71) and subsequently serves as the specific substrate for 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase (EC 2.5.1.19), which catalyzes its condensation with phosphoenolpyruvate (PEP) to form EPSP [2]. The compound carries a critical 3-phosphate moiety that distinguishes it from upstream precursors and underpins its unique binding energetics and substrate specificity [3].

1
Shikimate pathway intermediate — supports aromatic amino acid biosynthesis research in plants, bacteria, fungi, and apicomplexan parasites
2
EPSP synthase native substrate — pathway-specific enzyme kinetics and inhibitor screening context
3
Antimicrobial target pathway research — pathway absent in mammals; supports selective target investigation

Shikimate-3-phosphate Irreplaceability in EPSP Synthase Assays


Substitution of shikimate-3-phosphate with its immediate precursors—shikimate or 3-dehydroshikimate—fails to recapitulate the same biochemical behavior in downstream assays, primarily due to the absence of the 3-phosphate group. This phosphate moiety contributes approximately 8.7 kcal/mol in binding energy to EPSP synthase compared to a hydroxyl group at that position [1]. Consequently, shikimate (Km ≈ 25 mM) exhibits dramatically reduced affinity for EPSP synthase and yields a different kinetic mechanism (equilibrium ordered with PEP binding first) compared to the random synergistic mechanism observed with S3P [1]. This disparity renders shikimate unsuitable for accurately modeling glyphosate inhibition, which relies on formation of a ternary EPSPS•S3P•glyphosate complex. Similarly, 3-dehydroshikimate, the immediate precursor to shikimate in the pathway, cannot be phosphorylated by shikimate kinase and thus fails to serve as a substrate for EPSP synthase altogether. Using non-phosphorylated analogs therefore introduces significant experimental artifacts in kinetic characterization, inhibitor screening, and structural studies, underscoring the necessity of authentic S3P for reproducible and biologically relevant results.

Target Compound
Substitution Risk
S3P
Shikimate lacks the 3-phosphate moiety, which may shift EPSP synthase binding energetics and alter kinetic mechanism context
S3P
3-Dehydroshikimate is not phosphorylated by shikimate kinase, precluding its use in EPSP synthase assay workflows

Shikimate-3-phosphate vs Analogs: Evidence Comparison


3-Phosphate Moiety Binding Energy in EPSP Synthase

Steady-state kinetic analysis with E. coli EPSP synthase demonstrates that the 3-phosphate group of S3P contributes 8.7 kcal/mol to binding energy relative to a hydroxyl group in the same position (as present in shikimate) [1]. Over 60% of this binding energy is expressed in substrate binding rather than toward increasing kcat, indicating that the phosphate group primarily governs enzyme recognition and affinity [1].

Phosphate Binding Energy
Reported
8.7 kcal/mol
Supports binding energetics interpretation; phosphate-governed recognition context
E. coli EPSP synthase; >60% expressed in substrate binding vs kcat
EPSP Synthase Enzyme Kinetics Substrate Binding

S3P vs Shikimate Affinity for EPSP Synthase

The apparent Km of S3P for EPSP synthase from multiple species is consistently low (7–14 µM), reflecting high affinity, whereas shikimate exhibits a Km approximately 2000-fold higher (25 mM) with the same E. coli enzyme [1][2][3].

Substrate Affinity
Cross-study
~2000-fold Km difference
Supports conserved high-affinity substrate context across plant and bacterial species
S3P Km ~7–14 µM; shikimate Km ~25 mM; Sorghum, Petunia, E. coli
EPSP Synthase Km Substrate Affinity

Phosphate Group in EPSP Synthase Inhibitor Binding

In a study of a designed EPSP synthase inhibitor (compound 4), the 3-phosphate group was shown to contribute approximately 4.8 kcal/mol to inhibitor binding, a value that aligns with the 5.2 kcal/mol contribution of the 3-phosphate group in native S3P itself [1]. This quantitative concordance validates the phosphate group's conserved role in both substrate and inhibitor recognition at the S3P binding site.

Inhibitor Pharmacophore
Class-level
5.2 / 4.8 kcal/mol
Supports inhibitor pharmacophore interpretation; conserved phosphate recognition
E. coli EPSP synthase; ITC and Ki determinations; consistent within ~0.4 kcal/mol
Inhibitor Design EPSP Synthase Binding Energetics

LC-MS S3P Quantification Assay Validation

An ESI-LC-MS assay for Mycobacterium tuberculosis shikimate kinase (MtSK) activity directly quantifies S3P formation and demonstrates excellent agreement with a conventional coupled UV assay, confirming its accuracy and reliability for kinetic characterization and inhibitor evaluation [1]. The LC-MS method offers distinct advantages: it avoids the indistinct UV absorption of substrates and products (ATP, shikimate, ADP, S3P) that complicates direct spectrophotometric measurement, and it enables direct detection of the reaction product S3P without coupling enzymes [1].

LC-MS Quantification
Method context
Direct S3P detection
Supports coupling-enzyme-free assay format for shikimate kinase inhibitor screening
M. tuberculosis shikimate kinase; ESI-Q-TOF; agreement with coupled UV assay
Analytical Method LC-MS Shikimate Kinase Assay

Shikimate Kinase-S3P Complex Structure

Crystal structures of Helicobacter pylori shikimate kinase (HpSK) in complex with S3P and ADP reveal a characteristic three-layer architecture and a conformationally elastic LID region occupied by the shikimate moiety [1]. This structural information provides atomic-level detail on how the enzyme recognizes the phosphorylated product, enabling structure-based design of selective inhibitors. In contrast, the inhibitor complex (E114A•162535) induces a dramatic shift in this LID region, resulting in conformational locking—a mechanism not observed with the native substrate [1].

S3P-Enzyme Complex
Class-level
HpSK•S3P•ADP structure
Supports structure-based design studies; elastic LID region characterized
H. pylori shikimate kinase; X-ray crystallography; conformational details resolved
Structural Biology Shikimate Kinase Inhibitor Design

Shikimate-3-phosphate Research & Procurement Applications


EPSP Synthase Kinetics & Inhibitor Screening

S3P serves as the essential native substrate for EPSP synthase, enabling accurate determination of kinetic parameters (Km ~7–14 µM across species) and robust assessment of inhibitor potency (e.g., glyphosate Ki). Given the 8.7 kcal/mol binding energy contributed by the 3-phosphate group, substitution with shikimate (Km ~25 mM) yields non-physiological kinetics and drastically reduced inhibitor sensitivity, invalidating comparative studies [1]. Authentic S3P is therefore required for reliable high-throughput screening of novel EPSP synthase inhibitors targeting herbicide-resistant weeds or antimicrobial-resistant pathogens.

Shikimate Kinase Assays for Antimicrobial Discovery

S3P is the direct product of shikimate kinase (SK), an enzyme validated as essential for M. tuberculosis survival. Direct quantification of S3P via ESI-LC-MS provides a robust, coupling-enzyme-free assay format that accurately delineates kinetic parameters and inhibition constants for SK inhibitors, offering a distinct methodological advantage over indirect UV-based assays [2]. This approach is particularly valuable for screening compound libraries against M. tuberculosis SK and other pathogenic bacterial SK enzymes.

Structural Studies of Shikimate Pathway Enzymes

High-purity S3P is essential for co-crystallization studies with shikimate pathway enzymes, including shikimate kinase and EPSP synthase. The HpSK•S3P•ADP complex structure has revealed critical conformational details of the enzyme's active site and its elastic LID region, providing a foundation for structure-based drug design [3]. Similarly, S3P is required for NMR studies of EPSP synthase ternary complexes, which elucidate ligand geometry and binding interactions [4].

Metabolite Flux & Pathway Analysis

S3P is a key node in the shikimate pathway, linking shikimate kinase to EPSP synthase. Its accurate quantification is essential for metabolic flux analysis in engineered microbial strains producing aromatic amino acids or their derivatives (e.g., phenylalanine, tyrosine, tryptophan, and secondary metabolites). LC-MS/MS methods for S3P detection enable precise tracking of pathway intermediates, facilitating optimization of bioproduction strains.

Application
Selection Property
Validation Focus
EPSP Synthase Kinetics & Inhibitor Screening
Pathway-native substrate context
Kinetic parameter reproducibility
Shikimate Kinase Assays
Direct product detection
Direct detection assay validation
Structural Studies of Pathway Enzymes
Co-crystallization suitability
Complex formation verification
Metabolite Flux & Pathway Analysis
Pathway intermediate identity
Quantification method fit

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